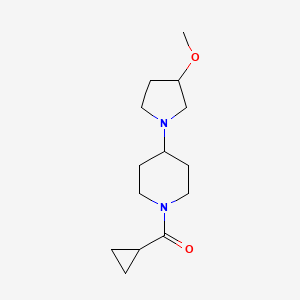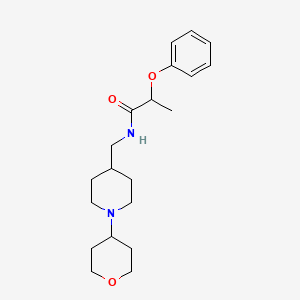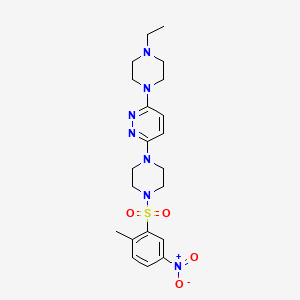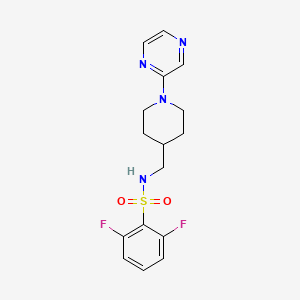
5,6,7,8-tetrahydro-3-nitro-2(1H)-quinolinone
Overview
Description
5,6,7,8-tetrahydro-3-nitro-2(1H)-quinolinone, also known as TNQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TNQ belongs to the class of nitroquinolines, which have shown promising results in the treatment of various diseases such as cancer, tuberculosis, and malaria.
Scientific Research Applications
Fluorescence and Cytotoxicity Studies
A study by Trávníček, Buchtík, and Němec (2014) synthesized a series of Schiff bases derived from 2-phenyl-3-amino-4(1H)-quinolinone, showcasing their structural characterization and fluorescence properties. Although not directly mentioning 5,6,7,8-tetrahydro-3-nitro-2(1H)-quinolinone, this research highlights the potential of quinolinone derivatives in fluorescence applications and their in vitro cytotoxicity against human osteosarcoma (HOS) and breast adenocarcinoma (MCF7) cell lines, albeit with no activity up to a concentration of 50 µM (Trávníček, Buchtík, & Němec, 2014).
Fungitoxicity of Quinolinols
Gershon, Clarke, and Gershon (2001) explored the fungitoxicity of trichloro-, tribromo-, tetrachloro-, and tetrabromo-8-quinolinols against various fungi. Their findings suggest that modifications of the quinolinol core, including nitration which may relate to the activity of 5,6,7,8-tetrahydro-3-nitro-2(1H)-quinolinone, can influence biological activity, offering a pathway for the development of fungicidal agents (Gershon, Clarke, & Gershon, 2001).
Electrochemical Properties for Molecular Wires
Research by Sintic et al. (2008) on quinoxalinoporphyrins, while focusing on a different chemical structure, underscores the importance of nitro groups and their electrochemical modulation in the development of molecular wires. This indicates the potential of nitroquinolinone derivatives in electronic applications, where the nitro group could affect the electronic properties essential for molecular electronics (Sintic et al., 2008).
Anticancer, Anti-tuberculosis, and Antifungal Activity
Waring et al. (2002) synthesized and evaluated 2,3-bifunctionalized quinoxalines for their DNA interactions and biological activities, including anticancer, anti-tuberculosis, and antifungal effects. The study emphasizes the role of nitro groups in enhancing biological activity through charge distribution modifications, suggesting that derivatives of quinolinone, such as 5,6,7,8-tetrahydro-3-nitro-2(1H)-quinolinone, could have similar applications (Waring et al., 2002).
properties
IUPAC Name |
3-nitro-5,6,7,8-tetrahydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-9-8(11(13)14)5-6-3-1-2-4-7(6)10-9/h5H,1-4H2,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLQZGPOKQZCII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(C(=O)N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-N-[4-(difluoromethoxy)-3-ethoxyphenyl]acetamide](/img/structure/B2936403.png)
![(Z)-3-(4-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2936404.png)
![3-[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-propanoic acid](/img/structure/B2936405.png)



![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylaniline](/img/structure/B2936415.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone](/img/structure/B2936417.png)
![N-(1-cyano-1-cyclopropylethyl)-2-({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl}amino)acetamide](/img/structure/B2936418.png)

![Spiro[cyclobutane-1,2'-thiochroman]-4'-one](/img/structure/B2936421.png)